molecular formula C12H13NO3S B8680221 Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate

Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate

Cat. No. B8680221
M. Wt: 251.30 g/mol
InChI Key: HNDAERJVOHIHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

ethyl 2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C12H13NO3S/c1-3-16-11(15)12(2)10(14)13-8-6-4-5-7-9(8)17-12/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

HNDAERJVOHIHSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=CC=CC=C2S1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of KF (3.016 g, 52 mmoles) in anhydrous dimethyl formamide (14 ml), diethyl-2-bromo-2-methyl-malonate (3.90 ml, 20 mmoles) was added and the mixture was stirred for 15 minutes at room temperature. Subsequently, 2-mercaptoaniline (2.50 g, 20 mmoles) was added and the mixture was stirred for 6 hours at the temperature of 60° C. and overnight at room temperature. The reaction mixture was admixed with a mixture of water and ice (80 ml), the product which separated was filtered off by suction and recrystallized from absolute ethanol. Thus there were obtained 3.80 g (75.7%) of the title product in the form of white crystals, m.p. 109°-111° C.
Name
Quantity
3.016 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
80 mL
Type
reactant
Reaction Step Three
Yield
75.7%

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